molecular formula C17H28Cl2N2O B13739706 Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride CAS No. 101670-55-7

Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride

Cat. No.: B13739706
CAS No.: 101670-55-7
M. Wt: 347.3 g/mol
InChI Key: OTMVZRSSYQYRGN-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride is a heterocyclic organic compound It is a derivative of isoquinoline, which is a fundamental structure in many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.

    Piperidinoethyl Substitution: The 2-position substitution with a piperidinoethyl group can be carried out through a nucleophilic substitution reaction using 2-chloroethylpiperidine.

    Hydrogenation: The final step involves the hydrogenation of the isoquinoline ring to form the tetrahydroisoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated using alkyl halides or sulfonates.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline: A simpler derivative without the methoxy and piperidinoethyl substitutions.

    Methoxyisoquinoline: Lacks the tetrahydro and piperidinoethyl groups.

    Piperidinoethylisoquinoline: Lacks the methoxy group.

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

CAS No.

101670-55-7

Molecular Formula

C17H28Cl2N2O

Molecular Weight

347.3 g/mol

IUPAC Name

7-methoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;dichloride

InChI

InChI=1S/C17H26N2O.2ClH/c1-20-17-6-5-15-7-10-19(14-16(15)13-17)12-11-18-8-3-2-4-9-18;;/h5-6,13H,2-4,7-12,14H2,1H3;2*1H

InChI Key

OTMVZRSSYQYRGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC[NH+](C2)CC[NH+]3CCCCC3)C=C1.[Cl-].[Cl-]

Origin of Product

United States

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